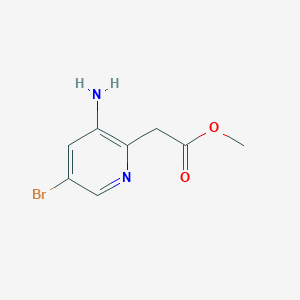
Ethyl 7-methoxyisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-methoxyisoquinoline-3-carboxylate: is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 7-position of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-methoxyisoquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Esterification: The carboxyl group at the 3-position is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Ethyl 7-methoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or alkanes.
Substitution: Isoquinoline derivatives with different functional groups.
科学的研究の応用
Ethyl 7-methoxyisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Ethyl 7-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific structure and functional groups.
類似化合物との比較
- Ethyl 7-hydroxyisoquinoline-3-carboxylate
- Ethyl 7-chloroisoquinoline-3-carboxylate
- Ethyl 7-nitroisoquinoline-3-carboxylate
Comparison: Ethyl 7-methoxyisoquinoline-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl 7-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)12-7-9-4-5-11(16-2)6-10(9)8-14-12/h4-8H,3H2,1-2H3 |
InChIキー |
PBSOMNOUZIPXJF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



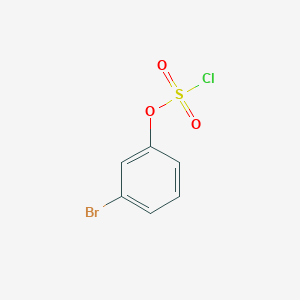
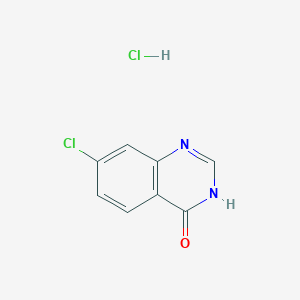
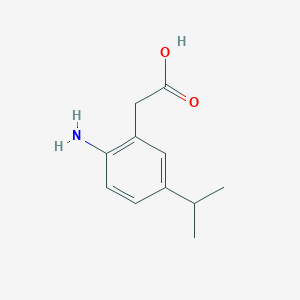
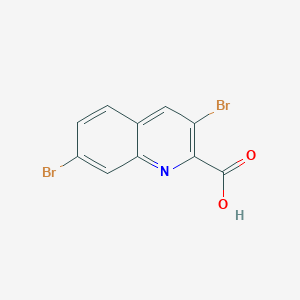
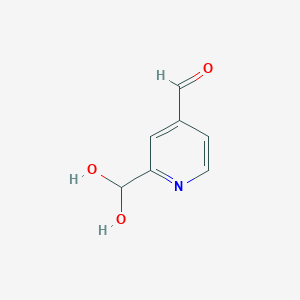
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
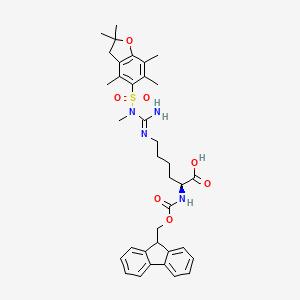
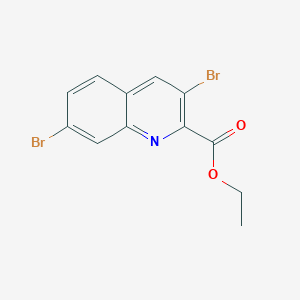
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
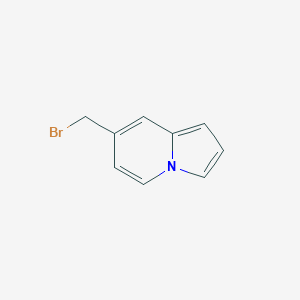
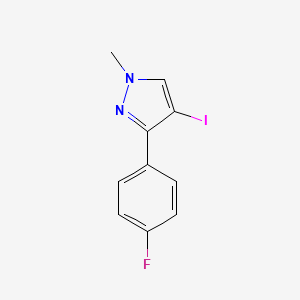
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
